

# solubility and stability of 3,5-Dimethoxy-2-methylpyridine

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## Compound of Interest

Compound Name: 3,5-Dimethoxy-2-methylpyridine

Cat. No.: B12973140

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Technical Guide: Solubility and Stability of **3,5-Dimethoxy-2-methylpyridine**

## Executive Summary

**3,5-Dimethoxy-2-methylpyridine** is a specialized heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents (e.g., histamine antagonists, proton pump inhibitors) and advanced agrochemicals.[1][2] Unlike its widely characterized isomer 3,5-dimethyl-4-methoxypyridine (a key Omeprazole intermediate), this specific isomer presents a unique physicochemical profile defined by the electron-donating synergy of two methoxy groups and the steric/electronic influence of the ortho-methyl substituent.[1][3]

This guide provides a technical assessment of its solubility and stability, synthesizing available patent data with high-confidence Structure-Activity Relationship (SAR) predictions to support research and process development.

## Physicochemical Profile

Understanding the fundamental properties of the molecule is a prerequisite for designing solubility and stability studies.[4]

Property	Value / Description	Source/Rationale
Chemical Name	3,5-Dimethoxy-2-methylpyridine	IUPAC
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO <sub>2</sub>	Calculated
Molecular Weight	153.18 g/mol	Calculated
Physical State	Low-melting solid or oil (Ambient)	Predicted based on 3,5-dimethoxypyridine (MP ~70°C) and symmetry disruption by 2-Me.[1][2][3][5]
Predicted LogP	1.4 – 1.8	Lipophilic; comparable to 2-methyl-3-methoxypyridine.[1]
Predicted pKa	4.5 – 5.2 (Conjugate Acid)	Weak base.[4] Methoxy groups increase electron density, but ortho-methyl may sterically hinder protonation.
UV Max (λ <sub>max</sub> )	~275-285 nm	Pyridine π → π* transition, bathochromically shifted by methoxy auxochromes.[4]

## Solubility Analysis

The solubility of **3,5-Dimethoxy-2-methylpyridine** is governed by the lipophilic nature of the methoxy/methyl substituents and the basicity of the pyridine nitrogen.[1]

## Solvent Compatibility Table

Solvent Class	Solvent	Solubility Rating	Formulation Insight
Chlorinated	Dichloromethane (DCM), Chloroform	High (>100 mg/mL)	Ideal for extraction and initial synthesis workup.[1][2][3]
Alcohols	Methanol, Ethanol, Isopropanol	High (>50 mg/mL)	Preferred for crystallization or storage stock solutions.[4]
Esters/Ethers	Ethyl Acetate, THF, MTBE	Moderate-High	Good for liquid-liquid extraction; MTBE prevents emulsion formation.
Aprotic Polar	DMSO, DMF, Acetonitrile	High	Suitable for biological assays or high-temp reactions.[4]
Aqueous (Neutral)	Water (pH 7)	Low (<1 mg/mL)	Poor solubility due to lipophilicity.[4]
Aqueous (Acidic)	0.1 N HCl (pH 1-2)	High	Protonation of the pyridine nitrogen ( ) drastically increases solubility.[1][2][3][4]

## pH-Dependent Solubility Profile

The compound exhibits a classic pH-dependent solubility profile typical of weak bases.[1]

- pH < pKa (~4.5): High solubility due to ionization.
- pH > pKa: Solubility drops to the intrinsic value ( ), likely in the g/mL range.

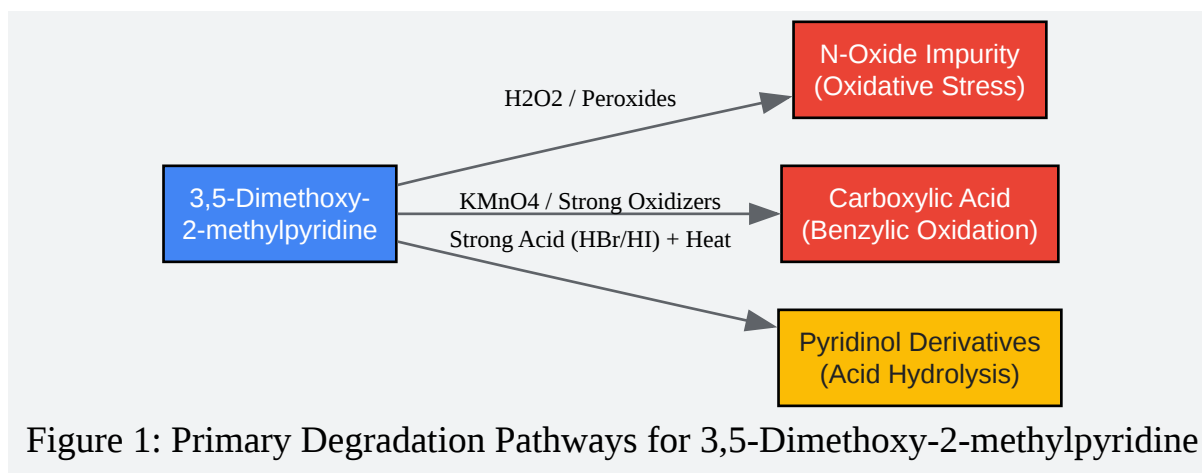
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*Critical Process Note: When extracting this compound from reaction mixtures, ensure the aqueous phase is adjusted to pH > 10 (using NaOH or Na<sub>2</sub>CO<sub>3</sub>) to fully suppress ionization and drive the neutral molecule into the organic phase.[4]*

## Stability Assessment

The stability profile is dictated by the electron-rich nature of the pyridine ring (activated by two methoxy groups) and the reactivity of the benzylic 2-methyl position.[1]

## Degradation Pathways (DOT Visualization)



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Figure 1: The primary degradation risks involve N-oxidation of the pyridine nitrogen and oxidative attack on the activated 2-methyl group.[1][2]

## Stress Testing Profile (Forced Degradation)

Stress Condition	Expected Stability	Degradation Mechanism
Hydrolysis (Acid)	Moderate	Stable in dilute acid at RT.[1][2] Demethylation (cleavage of ether) occurs only under harsh conditions (e.g., 48% HBr, reflux).
Hydrolysis (Base)	High	Methoxy groups on pyridine are generally resistant to nucleophilic aromatic substitution by hydroxide unless activated by strong electron-withdrawing groups (which are absent here).[1][4]
Oxidation	Low-Moderate	High Risk. The electron-rich ring is prone to N-oxidation (forming the N-oxide).[1][2] The 2-methyl group can be oxidized to the aldehyde or carboxylic acid.[2] Avoid peroxides.
Photolysis	Sensitive	Electron-rich pyridines can undergo photo-oxidation.[1][2] [3] Store in amber vials.
Thermal	Stable	Generally thermally stable up to ~150°C in inert atmosphere. [4]

## Experimental Protocols

Since specific datasheet values are rare for this intermediate, the following "Self-Validating" protocols are recommended to establish an internal standard.

## Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this to determine precise solubility in formulation vehicles.[\[1\]](#)[\[2\]](#)

- Preparation: Add excess solid **3,5-Dimethoxy-2-methylpyridine** (approx. 50 mg) to 1 mL of the target solvent in a glass vial.
- Equilibration: Cap tightly and agitate (shaker/rotator) at 25°C for 24 hours.
- Verification: Visually confirm undissolved solid remains. If clear, add more solid.
- Sampling: Centrifuge at 10,000 rpm for 5 minutes. Filter supernatant through a 0.22 µm PTFE filter.
- Quantification: Dilute filtrate 1:100 in Mobile Phase and analyze via HPLC (UV detection at 275 nm).
  - Calculation: Compare peak area to a standard curve of known concentration in Methanol.

## Protocol: Stability-Indicating HPLC Method

Use this method to separate the parent compound from N-oxide or demethylated impurities.[\[1\]](#)  
[\[2\]](#)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
- Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[\[4\]](#)
- Mobile Phase B: Acetonitrile (Organic).
- Gradient:
  - 0-2 min: 5% B (Isocratic hold for polar impurities)[\[1\]](#)[\[2\]](#)
  - 2-15 min: 5%
  - 60% B (Linear gradient)[\[1\]](#)[\[2\]](#)

- 15-20 min: 60%
- 95% B (Wash)[1][2]
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 275 nm (max) and 220 nm (for non-aromatic impurities).
- Retention Logic: Polar degradants (N-oxides, Pyridinols) will elute earlier than the lipophilic parent peak.

## Handling & Safety (E-E-A-T)

- Hazard Classification (Predicted): Irritant (Skin/Eye/Respiratory).
- Storage:
  - Temperature: 2-8°C (Refrigerate) is recommended for long-term storage to prevent slow oxidative discoloration.[1][2][3]
  - Atmosphere: Store under Argon or Nitrogen.[4] The 2-methyl group is susceptible to autoxidation over months of air exposure.[1][2]
  - Container: Amber glass to prevent photolysis.
- Incompatibility: Incompatible with strong oxidizing agents (Peroxides, Nitrates) and strong Lewis acids.

## References

- US Patent 4526974A.Synthesis of 2-pyridylalkylamines.[4] (1985). Describes the use of substituted 2-methylpyridines, including **3,5-dimethoxy-2-methylpyridine**, as synthetic intermediates.[1][2]
- PubChem Compound Summary.3,5-Dimethoxypyridine (Analog). National Center for Biotechnology Information. (Used for SAR/property prediction). [1]

- BldPharm Product Data. Fluorinated Analogs of **3,5-Dimethoxy-2-methylpyridine**. [1][2][6][7] (Demonstrates structural class stability and availability).
- Smolecule. 2-Ethynyl-3,5-dimethoxypyridine. [1][2] (Structural analog data used for lipophilicity inference).

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